Scientific Field: Organic Chemistry
Application Summary: 2-Chloro-isonicotinic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases.
Methods of Application: The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions.
Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods.
Scientific Field: Plant Pathology
Application Summary: N-cyanomethyl-2-chloro isonicotinic acid (NCI), a derivative of 2-Chloro-isonicotinic acid hydrazide, is a potent plant immune inducer.
Results or Outcomes: The use of NCI as a plant immune inducer has shown promise in controlling rice blast, a major disease affecting rice crops.
Scientific Field: Inorganic Chemistry
Application Summary: 2-Chloro-isonicotinic acid hydrazide acts as an organic ligand for the preparation of copper (I) halide coordination polymer.
Scientific Field: Pharmacology
Methods of Application: It is usually taken by mouth, but may be used by injection into muscle.
Application Summary: 2-Chloro-isonicotinic acid hydrazide is used as an organocatalyst in the one pot four component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds.
Scientific Field: Medicinal Chemistry
Scientific Field: Analytical Chemistry
Scientific Field: Veterinary Medicine
2-Chloro-isonicotinic acid hydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 186.599 g/mol. It is an analogue of isonicotinic acid hydrazide, featuring a chlorine atom at the 2-position of the isonicotinic acid moiety. The compound is characterized by its hydrazide functional group, which contributes to its reactivity and biological activity. The compound's IUPAC name is 2-amino-6-chloroisonicotinic acid hydrazide, and it has a CAS registry number of 28056-06-6 .
The biological activity of 2-chloro-isonicotinic acid hydrazide has been studied primarily in the context of its potential as an antitubercular agent. It exhibits activity against Mycobacterium tuberculosis, similar to its parent compound, isoniazid. The compound's mechanism involves inhibition of the synthesis of mycolic acids, essential components of the bacterial cell wall. Additionally, it may possess antioxidant properties and has been investigated for its potential in cancer therapy .
Synthesis of 2-chloro-isonicotinic acid hydrazide can be achieved through several methods:
2-Chloro-isonicotinic acid hydrazide has several applications:
Studies on the interactions of 2-chloro-isonicotinic acid hydrazide indicate its potential synergistic effects when used in combination with other antitubercular drugs. Research suggests that it may enhance the efficacy of existing therapies against resistant strains of Mycobacterium tuberculosis. Further investigations into its pharmacokinetics and interactions with metabolic pathways are ongoing to optimize its therapeutic use .
Several compounds share structural similarities with 2-chloro-isonicotinic acid hydrazide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Isoniazid | Hydrazide derivative of isonicotinic acid | Well-established antitubercular agent |
Isonicotinic Acid | Base structure without hydrazide group | Precursor for various derivatives |
4-Chloro-isonicotinic Acid Hydrazide | Chlorine at different position | Potentially different biological activities |
2-Amino-isonicotinic Acid Hydrazide | Amino group instead of chlorine | Variations in solubility and reactivity |
Each compound exhibits unique properties that influence their biological activity and applications, making 2-chloro-isonicotinic acid hydrazide distinct due to its specific chlorine substitution and resultant pharmacological effects.